molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Cat. No. B1197712
CAS RN: 21835-00-7
M. Wt: 126.15 g/mol
InChI Key: GXUQPCUHTNAVRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentenone derivatives, including 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, typically involves condensation reactions of various precursors in the presence of catalysts. Marjani et al. (2009) explored the sodium-hydroxide-catalyzed condensation of di-p-methyl- and di-p-methoxybenzil with acetone derivatives, yielding di- and trisubstituted cyclopentenones. The solid-state structure of similar compounds has been further elucidated through X-ray diffraction analysis, highlighting the significance of intermolecular interactions in stabilizing the crystal lattice (Marjani et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclopentenone derivatives has been extensively studied through techniques such as IR, NMR, and X-ray crystallography. Shi et al. (2002) synthesized a complex cyclopentene derivative and characterized it using these methods, providing insight into the molecular geometry and intermolecular hydrogen bonding within the crystal structure (Shi et al., 2002).

Chemical Reactions and Properties

Cyclopentenones undergo a variety of chemical reactions, demonstrating a rich reactivity profile. This includes cycloadditions, as well as hydroxylation and epoxidation reactions. For instance, Hanselaer et al. (1978) investigated the hydroxylation and epoxidation of 3,4-dimethylcyclopentene, revealing the influence of the basic conformation on stereoselectivity (Hanselaer et al., 1978).

Physical Properties Analysis

The physical properties of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, such as melting and boiling points, solubility, and optical activity, are crucial for its application in various industries, including perfumery. Scognamiglio et al. (2012) presented a comprehensive review of the toxicology and dermatology of this compound, which includes detailed summaries of its physical properties (Scognamiglio et al., 2012).

Scientific Research Applications

  • Fragrance Ingredient : 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is used as a fragrance ingredient. It belongs to the Ketones Cyclopentanones and Cyclopentenones fragrance structural group. A detailed toxicologic and dermatologic review related to this fragrance ingredient is available, highlighting its safety in fragrances (Scognamiglio et al., 2012).

  • Formation from Polysaccharides : This compound and its derivatives are identified in small amounts in the chloroform extract of spent liquor obtained from kraft pulping of pine wood. Their formation from polysaccharides was confirmed through experiments on xylan, pectic acid, and hydrocellulose (Niemelä, 1988).

  • Chemical Synthesis : It has been synthesized through sodium-hydroxide-catalyzed condensation of di-p-methyl- and di-p-methoxybenzil with acetone derivatives. The crystal structure of a related compound, 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one, was studied by single-crystal X-ray diffraction analysis (Marjani et al., 2009).

  • Biological Activity : Two new biologically active cyclopentenones were obtained from fermentations of Dasyscyphus sp. A47-98. The mixture showed cytotoxic and weak antibacterial and antifungal properties. However, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, produced by another Dasyscyphus sp., showed no significant biological activity (Mierau et al., 2004).

  • Hydroxylation and Epoxidation Studies : The hydroxylation and epoxidation of cis and trans isomers of 3,4-dimethylcyclopentene have been studied, providing insights into the chemical behavior of similar compounds (Hanselaer et al., 1978).

properties

IUPAC Name

2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQPCUHTNAVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051864
Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

CAS RN

21835-00-7
Record name 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21835-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Synthesis routes and methods

Procedure details

0.70 g (5 mmol) of crude 2-methoxy-3,4-dimethyl-2-cyclopenten-1-one is held at reflux temperature for 3 hours with 7 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 0.45 g (71.4%) of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, content 90.6%. The data for this material are:
Name
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 2
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 3
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 4
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 5
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
Reactant of Route 6
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Citations

For This Compound
36
Citations
S Dong, H Bi, D Zheng, Y Li, Y Zhao… - Journal of …, 2019 - search.proquest.com
Aim: Euphorbia tirucalli L. is an evergreen succulent shrub that possess ecological value because it can prevent water-soil loss, and it is also an energy plant of economic value. This …
Number of citations: 1 search.proquest.com
NS Tessarolo, LRM dos Santos, RSF Silva… - … of Chromatography A, 2013 - Elsevier
The liquid product obtained via the biomass flash pyrolysis is commonly called bio-oil or pyrolysis oil. Bio-oils can be used as sources for chemicals or as fuels, primarily in mixtures or …
Number of citations: 100 www.sciencedirect.com
R Yin, R Liu, Y Mei, W Fei, X Sun - Fuel, 2013 - Elsevier
Fast pyrolysis serves as an alternative and eco-friendly method to dispose of biomass waste and to get bio-oil, bio-char and syngas simultaneously. In this study, sweet sorghum …
Number of citations: 217 www.sciencedirect.com
C Zhu, L Guo, H Jin, J Huang, S Li, X Lian - international journal of …, 2016 - Elsevier
Supercritical water gasification of glucose as a model compound for biomass was conducted in quartz reactors at 500 C. The concentration of glucose solution was 5 wt.% and the …
Number of citations: 55 www.sciencedirect.com
W Peng - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
Cornus officinalis Sieb. et Zucc is a traditional Chinese valuable medicinal material. Clinically, it is customary to use ripe fruits from which seeds have been removed for medicinal …
Number of citations: 13 ejfa.me
H Chen, Z Tang, B Liu, W Chen, J Hu, Y Chen, H Yang - Fuel, 2021 - Elsevier
Potassium salt is a nonnegligible inorganic element in biomass, and it has a significant impact on the thermal behavior of biomass. To understand the mechanism of potassium on …
Number of citations: 25 www.sciencedirect.com
S Wang, Y Hu, BB Uzoejinwa, B Cao, Z He… - Journal of Analytical and …, 2017 - Elsevier
The pyrolysis mechanisms of typical seaweed polysaccharides were investigated using TG-MS and Py-GC/MS. It was found that Enteromorpha polysaccharides (EN) was mainly …
Number of citations: 73 www.sciencedirect.com
HM Prabhakara, EA Bramer, G Brem - Journal of Analytical and Applied …, 2022 - Elsevier
Commercially available MG70 hydrotalcite (HT) has been investigated for its influence on the in-situ catalytic fast pyrolysis of beechwood. The investigations were performed both with …
Number of citations: 5 www.sciencedirect.com
Q Zhang, Y Xu, Y Li, T Wang, Q Zhang, L Ma, M He… - Applied Energy, 2015 - Elsevier
Current global resources of fossil fuels are gradually depleting and the energy crisis induces increasing concerns on the research of new effective substitution of these fossil fuels by …
Number of citations: 53 www.sciencedirect.com
Z Li - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
This paper analyzes the organic solvent extracts of Aesculus chinensis Bunge Bark using TG and Py-GC-MS. The pyrolysis products were analyzed by GC-MS. The results showed that …
Number of citations: 3 www.ejfa.me

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